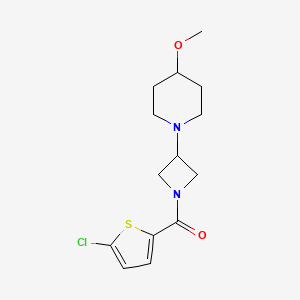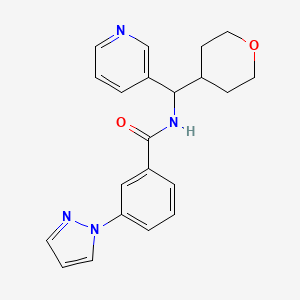![molecular formula C18H17ClFN5O2 B2691612 7-((3-chloro-4-fluorobenzyl)amino)-3-cyclopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2185590-99-0](/img/structure/B2691612.png)
7-((3-chloro-4-fluorobenzyl)amino)-3-cyclopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It likely contains a pyrimidine core, which is a six-membered ring with two nitrogen atoms. The various substituents, such as the 3-chloro-4-fluorobenzyl group and the cyclopentyl group, are attached to this core .Applications De Recherche Scientifique
Preclinical Pharmacology and Pharmacokinetics
Research on compounds with similar structures has explored their pharmacodynamic and pharmacokinetic properties, aiming to develop translational approaches for dose selection in clinical trials. For example, studies on selective N-methyl-D-aspartate (NMDA) receptor antagonists have characterized their binding affinities, efficacy in behavioral tests, and safety profiles, providing a basis for dose hypotheses in human studies (Garner et al., 2015).
Enzyme Activity and Drug Metabolism
Investigations into dihydropyrimidine dehydrogenase (DPD) activity have significant implications for the metabolism of fluoropyrimidines, a class of compounds used in cancer therapy. Variations in DPD activity among individuals can influence the tolerability and efficacy of fluoropyrimidine-based treatments, highlighting the importance of genetic and phenotypic screening for personalized medicine approaches (Jacobs et al., 2016).
Genetic Polymorphisms and Drug Toxicity
The identification of genetic polymorphisms related to drug metabolism enzymes has a profound impact on predicting drug toxicity and adjusting therapeutic regimens. Studies have found strong associations between common DPYD gene polymorphisms and fluoropyrimidine-related toxicity in cancer patients, underscoring the need for genetic testing prior to treatment initiation (Gross et al., 2008).
Implications for Chemotherapy
Research on enzyme activity relevant to fluoropyrimidine metabolism, such as thymidylate synthase (TS) and DPD, informs the effectiveness and safety of chemotherapy regimens. Understanding the tumor-specific expression levels of these enzymes can guide the selection of chemotherapy agents and dosing strategies, potentially improving treatment outcomes and reducing adverse effects (Tsuji et al., 2004).
Safety and Hazards
Orientations Futures
The future research directions for this compound could involve further exploration of its biological activity, potential applications, and optimization of its synthesis. Given the wide range of biological activities exhibited by pyrimidine derivatives, this compound could have potential applications in medicinal chemistry .
Propriétés
IUPAC Name |
2-[(3-chloro-4-fluorophenyl)methylamino]-6-cyclopentyl-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN5O2/c19-13-7-10(5-6-14(13)20)8-21-17-22-9-12-15(23-17)24-18(27)25(16(12)26)11-3-1-2-4-11/h5-7,9,11H,1-4,8H2,(H2,21,22,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZLUMCAPCQUFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=CN=C(N=C3NC2=O)NCC4=CC(=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

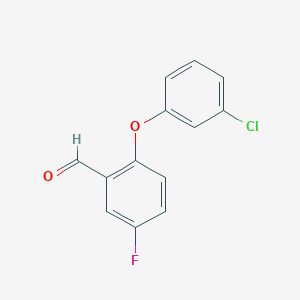

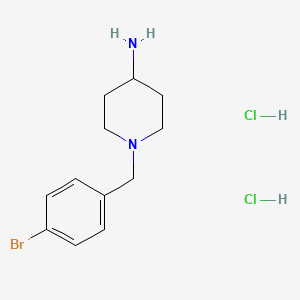
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide](/img/structure/B2691536.png)
![6-Methyl-2-[[1-[2-(4-methylphenyl)acetyl]azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2691537.png)

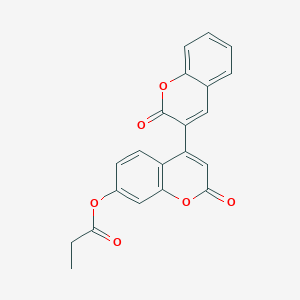

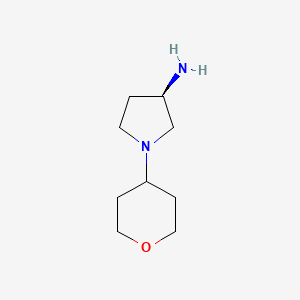
![2-(4-fluorophenoxy)-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]acetamide](/img/structure/B2691545.png)
![8-bromo-6-methyl-4H-pyrido[4,3-b][1,4]oxazine-3,5-dione](/img/structure/B2691546.png)
